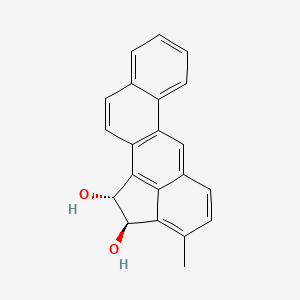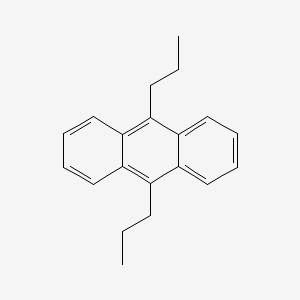
trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid: is an organic compound with a unique structure that includes a phenanthrene backbone with carboxylic acid groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid typically involves the hydrogenation of phenanthrene derivatives followed by carboxylation. One common method includes the reduction of phenanthrene to 9,10-dihydrophenanthrene using hydrogen gas in the presence of a palladium catalyst. The resulting dihydrophenanthrene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization and recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Quinones and carboxylated phenanthrene derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry: trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. Additionally, the phenanthrene backbone can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
9,10-Dihydro-9,10-dihydroxyphenanthrene: This compound has hydroxyl groups instead of carboxylic acid groups, leading to different chemical reactivity and applications.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid:
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: This compound has an ethano bridge, providing unique structural characteristics and applications.
Properties
CAS No. |
2510-70-5 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(9S,10S)-9,10-dihydrophenanthrene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)20/h1-8,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 |
InChI Key |
GRRHJJGUXVAZHZ-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



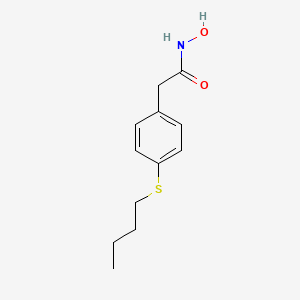
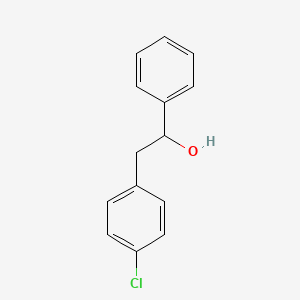
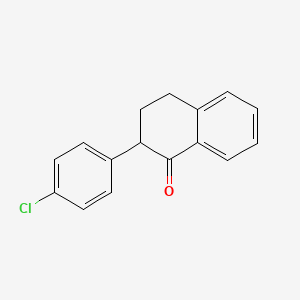
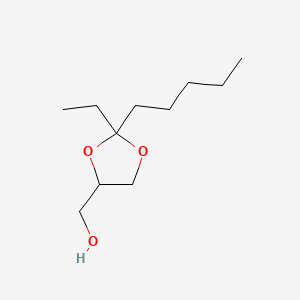
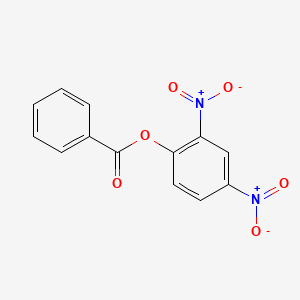
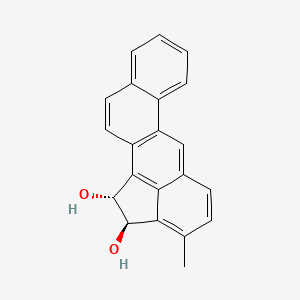
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
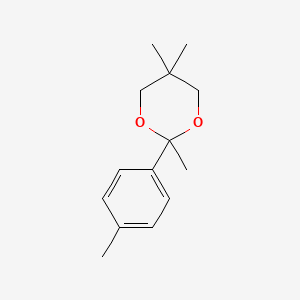
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
